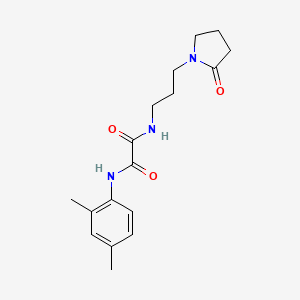
N1-(2,4-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2,4-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2,4-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 341.39 g/mol
- IUPAC Name : this compound
The oxalamide functional group is linked to two amine groups, which may influence its interaction with biological systems.
Pharmacological Properties
Research on oxalamides suggests that they may exhibit a range of pharmacological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Some oxalamides are reported to possess pain-relieving effects, potentially making them candidates for pain management therapies.
- Neuroactive Properties : The presence of the 2-oxopyrrolidine moiety is associated with interactions in neurotransmitter systems, indicating possible neuroprotective or neuroregenerative effects.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific receptors or enzymes within the body, modulating their activity and leading to various biological effects. The compound may influence pathways involved in pain perception and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Anti-inflammatory Studies : A study on similar oxalamides demonstrated significant reductions in inflammatory markers in animal models, suggesting that modifications in the oxalamide structure can enhance anti-inflammatory activity.
- Neuroprotective Effects : Research on pyrrolidine derivatives indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, highlighting their potential in neurodegenerative diseases.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest that structural variations can lead to differences in absorption, distribution, metabolism, and excretion (ADME), which are crucial for therapeutic efficacy .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide | Contains pyridine and pyrrolidine moieties | Potential neuroactive properties |
| N1-(3-methylphenyl)-N2-(3-(4-hydroxyphenyl)propyl)oxalamide | Features a hydroxyphenyl group | Antioxidant activity |
| N1-(3,5-dimethylphenyl)-N2-(3-methylpyrrolidine)oxalamide | Simple pyrrolidine derivative | Basic analgesic properties |
This table illustrates how variations in structural components can influence biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-6-7-14(13(2)11-12)19-17(23)16(22)18-8-4-10-20-9-3-5-15(20)21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQWVUXGUGFNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51089507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














